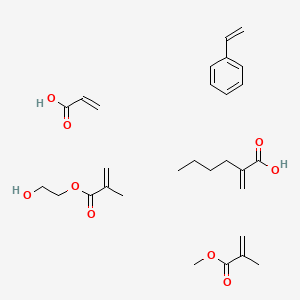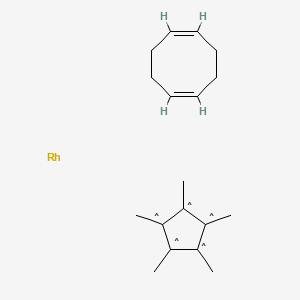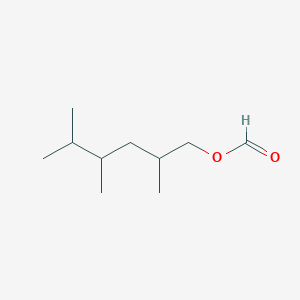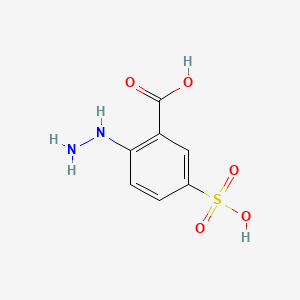![molecular formula C24H24Cl2N6O2 B13753851 2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride CAS No. 2617-65-4](/img/structure/B13753851.png)
2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is a complex organic compound featuring a benzene ring substituted with chloro and carbamimidoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using a reducing agent like tin and hydrochloric acid.
Carbamimidoylation: The amine group is reacted with methyl isocyanate to form the carbamimidoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols, amines, or thiols.
科学的研究の応用
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-chloro-2,2-bis(p-chlorophenyl)ethane: Another chlorinated aromatic compound with different substituents.
N-phenylbis(trifluoromethanesulfonyl)imide: A compound with similar structural complexity but different functional groups.
Uniqueness
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is unique due to its specific combination of chloro and carbamimidoyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
2617-65-4 |
|---|---|
分子式 |
C24H24Cl2N6O2 |
分子量 |
499.4 g/mol |
IUPAC名 |
2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C24H23ClN6O2.ClH/c1-28-21(26)14-3-8-17(9-4-14)30-23(32)16-7-12-19(20(25)13-16)24(33)31-18-10-5-15(6-11-18)22(27)29-2;/h3-13H,1-2H3,(H2,26,28)(H2,27,29)(H,30,32)(H,31,33);1H |
InChIキー |
GZBBXHMWZCNMOZ-UHFFFAOYSA-N |
正規SMILES |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)N)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



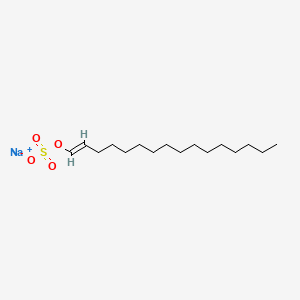
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
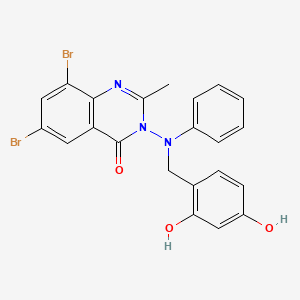
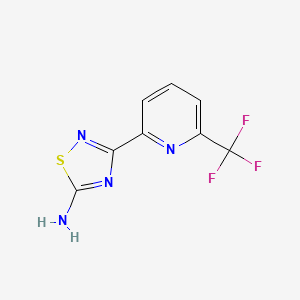

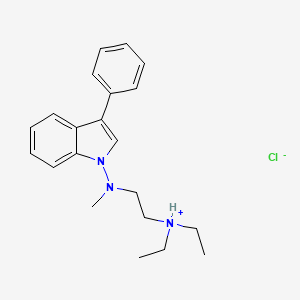
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

